2-(Diethylamino)acetaldehyde
Beschreibung
2-(Diethylamino)acetaldehyde is an aliphatic aldehyde containing a diethylamino group (-N(C₂H₅)₂) attached to the alpha-carbon of the aldehyde functional group. The parent aldehyde is likely a reactive intermediate, whereas its acetal forms (e.g., diethyl or dimethyl acetals) are more stable and commonly employed in pharmaceuticals and agrochemicals.
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
2-(diethylamino)acetaldehyde |
InChI |
InChI=1S/C6H13NO/c1-3-7(4-2)5-6-8/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
RJZJUYBEFPUCHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(Diethylamino)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of diethylamine with acetaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Diethylamino)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(Diethylamino)acetic acid.
Reduction: Formation of 2-(Diethylamino)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The diethylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Functional Group Derivatives: Acetals
Notes:
Amino-Alcohol and Ester Analogs
Key Observations :
- Reactivity: The aldehyde group in 2-(diethylamino)acetaldehyde is more reactive than the alcohol in 2-diethylaminoethanol or the ester/amide derivatives, making it suitable for condensation reactions.
- Stability : Acetal derivatives (e.g., diethyl or dimethyl acetals) exhibit superior stability compared to the free aldehyde, which is prone to polymerization or oxidation.
Phosphonothiolate and Thioamide Derivatives
Key Observations :
- Bioactivity : Thioamide derivatives (e.g., ) show enhanced biological activity compared to aldehyde analogs due to sulfur's electronegativity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
